IBMX

Vue d'ensemble

Description

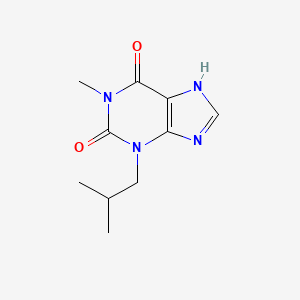

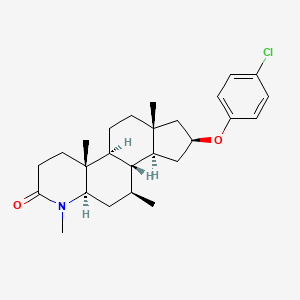

La 3-isobutyl-1-méthylxanthine, communément appelée IBMX, est un dérivé de la méthylxanthine. Il s'agit d'un inhibiteur non sélectif et compétitif de la phosphodiestérase qui augmente les niveaux intracellulaires d'adénosine monophosphate cyclique (AMPc) et de guanosine monophosphate cyclique (GMPc). Ce composé est largement utilisé dans la recherche scientifique en raison de sa capacité à moduler divers processus cellulaires .

Applications De Recherche Scientifique

La 3-isobutyl-1-méthylxanthine a un large éventail d'applications dans la recherche scientifique :

Chimie : elle est utilisée comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : elle est utilisée pour étudier les voies de signalisation cellulaire, en particulier celles impliquant l'AMPc et le GMPc.

Médecine : elle est utilisée dans des études pharmacologiques pour étudier les effets de l'inhibition de la phosphodiestérase sur divers processus physiologiques.

Industrie : Elle est utilisée dans le développement de nouveaux médicaments et agents thérapeutiques .

5. Mécanisme d'action

La 3-isobutyl-1-méthylxanthine exerce ses effets principalement en inhibant les phosphodiestérases, qui sont des enzymes responsables de la dégradation de l'AMPc et du GMPc. En inhibant ces enzymes, la 3-isobutyl-1-méthylxanthine augmente les niveaux d'AMPc et de GMPc dans les cellules, ce qui conduit à l'activation de la protéine kinase A (PKA) et d'autres voies de signalisation en aval. Ceci entraîne divers effets cellulaires, notamment une différenciation accrue, une prolifération diminuée et une induction de l'apoptose .

Mécanisme D'action

Target of Action

IBMX, also known as 3-Isobutyl-1-methylxanthine, primarily targets phosphodiesterases (PDEs) and adenosine receptors . PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important secondary messengers in cells. Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand .

Mode of Action

This compound acts as a competitive non-selective phosphodiesterase inhibitor . It binds to the active site of PDEs, preventing them from breaking down cAMP and cGMP . This leads to an increase in intracellular levels of these cyclic nucleotides . This compound is also a nonselective adenosine receptor antagonist

Biochemical Pathways

The increase in cAMP and cGMP levels due to this compound’s inhibition of PDEs activates Protein Kinase A (PKA) . PKA is a key enzyme in the cAMP-dependent pathway, which regulates various cellular functions including metabolism, gene expression, and cell proliferation . This compound’s antagonistic action on adenosine receptors can affect various physiological processes, including inflammation and neurotransmission .

Result of Action

The increased levels of cAMP and cGMP due to this compound’s action lead to the activation of PKA, resulting in various cellular effects such as decreased cell proliferation, increased cell differentiation, and induction of apoptosis . By blocking adenosine receptors, this compound can influence neurotransmission and inflammatory responses .

Analyse Biochimique

Biochemical Properties

3-Isobutyl-1-methylxanthine plays a significant role in biochemical reactions by inhibiting cyclic nucleotide phosphodiesterases, leading to an increase in intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) . This inhibition results in the activation of protein kinase A (PKA), which subsequently affects various cellular processes. 3-Isobutyl-1-methylxanthine also acts as an adenosine receptor antagonist . It interacts with enzymes such as phosphodiesterases and proteins like PKA, influencing their activity and leading to downstream effects on cellular functions .

Cellular Effects

3-Isobutyl-1-methylxanthine has profound effects on various types of cells and cellular processes. By increasing intracellular cAMP levels, it activates PKA, which in turn regulates cell signaling pathways, gene expression, and cellular metabolism . This compound has been shown to inhibit the release of 5-hydroxytryptamine from neuroendocrine epithelial cells and induce calcium release from intracellular stores in sensory neurons . Additionally, 3-Isobutyl-1-methylxanthine promotes the conversion of fibroblast cells into adipose cells and inhibits the growth of carcinoma cells .

Molecular Mechanism

The molecular mechanism of 3-Isobutyl-1-methylxanthine involves its inhibition of cyclic nucleotide phosphodiesterases, leading to the accumulation of cAMP and cGMP . This accumulation activates PKA, which phosphorylates various target proteins, resulting in changes in gene expression and cellular functions . 3-Isobutyl-1-methylxanthine also acts as an adenosine receptor antagonist, further influencing cellular signaling pathways . The compound’s ability to inhibit ion channels and induce calcium release from intracellular stores adds to its complex mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Isobutyl-1-methylxanthine can change over time. The compound is stable under standard storage conditions, but its activity may decrease with prolonged exposure to light and air . Long-term studies have shown that 3-Isobutyl-1-methylxanthine can maintain its inhibitory effects on phosphodiesterases and its ability to increase cAMP levels over extended periods . Its impact on cellular functions may vary depending on the duration of exposure and the specific cellular context .

Dosage Effects in Animal Models

The effects of 3-Isobutyl-1-methylxanthine vary with different dosages in animal models. At lower doses, the compound effectively inhibits phosphodiesterases and increases cAMP levels without causing significant adverse effects . At higher doses, 3-Isobutyl-1-methylxanthine can induce toxic effects, including alterations in cardiac function and embryotoxicity . Studies in zebrafish embryos have shown that high doses of 3-Isobutyl-1-methylxanthine can lead to structural and functional alterations in the heart .

Metabolic Pathways

3-Isobutyl-1-methylxanthine is involved in metabolic pathways that regulate the levels of cyclic nucleotides. By inhibiting phosphodiesterases, it prevents the hydrolysis of cAMP and cGMP, leading to their accumulation . This accumulation activates PKA and other downstream signaling pathways, affecting various metabolic processes . The compound’s interaction with enzymes such as phosphodiesterases and its role in regulating cyclic nucleotide levels highlight its importance in metabolic regulation .

Transport and Distribution

3-Isobutyl-1-methylxanthine is transported and distributed within cells and tissues through passive diffusion due to its cell-permeable nature . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, 3-Isobutyl-1-methylxanthine can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular functions.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La 3-isobutyl-1-méthylxanthine peut être synthétisée selon plusieurs méthodes. Une méthode courante implique l'alkylation de la théobromine avec du bromure d'isobutyle en présence d'une base telle que le carbonate de potassium. La réaction se produit généralement dans un solvant organique comme le diméthylformamide (DMF) à des températures élevées .

Méthodes de production industrielle

Dans les milieux industriels, la synthèse de la 3-isobutyl-1-méthylxanthine suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs de haute pureté et de conditions réactionnelles contrôlées pour assurer une qualité de produit constante. Le produit final est purifié par des techniques de recristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

La 3-isobutyl-1-méthylxanthine subit diverses réactions chimiques, notamment :

Oxydation : elle peut être oxydée pour former les dérivés de xanthine correspondants.

Réduction : elle peut être réduite dans des conditions spécifiques pour produire des dérivés de xanthine réduits.

Substitution : Elle peut participer à des réactions de substitution nucléophile, où le groupe isobutyle peut être remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courantes

Oxydation : les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution.

Produits majeurs

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de xanthine hydroxylés, tandis que la substitution peut produire une variété de xanthines substituées .

Comparaison Avec Des Composés Similaires

La 3-isobutyl-1-méthylxanthine est similaire à d'autres dérivés de la méthylxanthine tels que la caféine, la théophylline et la théobromine. Elle possède des propriétés uniques qui la rendent particulièrement utile en recherche :

Caféine : tandis que la caféine est un stimulant bien connu, la 3-isobutyl-1-méthylxanthine est plus puissante comme inhibiteur de la phosphodiestérase.

Théophylline : la théophylline est principalement utilisée pour ses effets bronchodilatateurs, tandis que la 3-isobutyl-1-méthylxanthine est davantage utilisée pour ses applications de recherche.

Théobromine : La théobromine a des effets stimulants légers, mais la 3-isobutyl-1-méthylxanthine est plus efficace pour moduler les niveaux d'AMPc et de GMPc

Composés similaires

- Caféine

- Théophylline

- Théobromine

La 3-isobutyl-1-méthylxanthine se distingue par sa puissance supérieure et son éventail plus large d'applications en recherche scientifique.

Propriétés

IUPAC Name |

1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIXJSLKIYYUKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040549 | |

| Record name | Isobutylmethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28822-58-4 | |

| Record name | 3-Isobutyl-1-methylxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28822-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-isobutylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028822584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-isobutyl-1-methyl-7H-xanthine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 28822-58-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165960 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isobutylmethylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-dihydro-3-isobutyl-1-methyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLMETHYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBT296U68M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of IBMX?

A1: this compound is a non-selective phosphodiesterase (PDE) inhibitor. [, , ] This means it prevents the breakdown of cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), within cells. [, , ]

Q2: How does this compound affect intracellular cAMP and cGMP levels?

A2: By inhibiting PDEs, this compound prevents the hydrolysis of cAMP and cGMP, leading to their accumulation within cells. [, , ] This elevation in cyclic nucleotide levels can have a wide range of downstream effects depending on the cell type and specific signaling pathways involved.

Q3: Can this compound affect both cAMP and cGMP signaling pathways simultaneously?

A3: Yes. While this compound is a non-selective PDE inhibitor, research shows it can differentially affect cAMP and cGMP levels depending on the cell type and experimental conditions. For example, in canine trachealis, this compound preferentially inhibits the PDEs responsible for cAMP hydrolysis compared to those responsible for cGMP hydrolysis. []

Q4: What are some downstream effects of this compound-mediated increases in cAMP?

A4: Increased cAMP levels can lead to various physiological effects. These include:

- Inhibition of smooth muscle contraction: this compound, through increased cAMP, activates BK channels leading to smooth muscle relaxation, as observed in guinea pig urinary bladder. []

- Insulin release: this compound elevates cAMP levels in pancreatic beta cells, which contributes to insulin secretion, although the exact mechanism is complex and may involve intracellular calcium. [, , ]

- Adipocyte differentiation: this compound is a crucial component in inducing 3T3-L1 fibroblast differentiation into adipocytes, primarily through its effect on cAMP levels and subsequent activation of downstream signaling pathways. [, ]

Q5: What are some downstream effects of this compound-mediated increases in cGMP?

A5: Increased cGMP can have various physiological effects, including:

- Modulation of ion channel activity: this compound's inhibition of cGMP-specific PDEs can modulate ion channel activity, contributing to its effects on cellular excitability. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C7H14N4O2, and its molecular weight is 194.22 g/mol.

Q7: Are there any specific considerations regarding the stability of this compound in different solvents or storage conditions?

A7: While the provided research doesn't delve into specific stability studies, it's generally important to consider the stability of any compound under different conditions. Factors like temperature, pH, light exposure, and the presence of oxidizing or reducing agents can influence a compound's stability over time. Consulting the compound's safety data sheet and conducting appropriate stability tests are recommended for specific applications.

Q8: Does this compound have any known catalytic properties?

A8: this compound itself is not known to have direct catalytic properties. Its primary mechanism involves the inhibition of enzymatic activity (PDEs), rather than directly catalyzing a chemical reaction.

Q9: How does the isobutyl group of this compound contribute to its activity?

A9: While the provided research doesn't directly address the SAR of this compound, the structure of the isobutyl group likely influences its binding affinity to PDEs. Modifications to this group could potentially alter its potency, selectivity for different PDE isoforms, or even introduce novel interactions.

Q10: What are some potential strategies for improving the stability, solubility, or bioavailability of this compound?

A10: While not specifically discussed in the research provided, general strategies for enhancing drug properties include:

Q11: Are there specific safety considerations or regulatory guidelines for handling and using this compound in a research setting?

A11: Yes, like all laboratory chemicals, this compound should be handled with appropriate safety precautions. Always consult the compound's Safety Data Sheet (SDS) for specific information on hazards, handling, storage, and disposal.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A12: While the research doesn't provide detailed ADME data, the observation that orally administered this compound affects retinal morphology in lizards suggests it is absorbed and distributed systemically. [, ] More detailed PK studies would be needed to fully understand its ADME profile.

Q13: Has this compound demonstrated efficacy in any specific in vitro or in vivo models?

A13: Yes, the research highlights several examples of this compound efficacy:

- Inhibition of neointimal hyperplasia: Local delivery of this compound reduced neointimal proliferation in a rat carotid balloon injury model. []

- Inhibition of tumor promotion: this compound, when topically applied, inhibited tumor formation in a two-stage skin carcinogenesis mouse model. []

- Protection of pancreatic beta cells: this compound protected the beta-cell line, RINm5F, from palmitate-induced apoptosis. []

Q14: What are the known toxicological effects of this compound?

A14: While this compound is widely used in research, it's crucial to recognize its potential toxicity. High doses of this compound have been linked to photoreceptor degeneration in animal models, highlighting the importance of careful dose selection. [, ]

Q15: What analytical techniques are commonly used to study this compound?

A15: Several techniques are mentioned in the research to study the effects of this compound:

- Radioligand binding assays: These were used to determine the density of alpha-1-adrenergic receptors in smooth muscle cells. []

- Short-circuit current (I(SC)) technique: This electrophysiological technique was used to measure ion transport across epithelial tissues, such as porcine distal airway epithelium. []

- Isometric tension recordings: This technique was used to assess the contractile properties of smooth muscle tissues, like the guinea pig urinary bladder, in response to this compound and other agents. []

- Perifusion experiments: This technique allows for dynamic measurement of insulin release from pancreatic islets in response to secretagogues, including this compound. [, ]

Q16: Is there any information on the environmental fate and potential impact of this compound?

A16: The research primarily focuses on this compound's pharmacological effects. Investigating its environmental fate, including its persistence, degradation pathways, and potential effects on aquatic or terrestrial organisms, would be important to assess its overall environmental impact.

Q17: What is the solubility of this compound in commonly used solvents?

A17: The research doesn't specify this compound's solubility in various solvents. Solubility data is essential for designing formulations and understanding its behavior in different biological and experimental settings.

Q18: What measures are typically taken to ensure the quality and consistency of this compound used in research?

A18: Reputable chemical suppliers typically provide information on purity and quality control measures. Researchers often use analytical techniques like HPLC or NMR to verify the purity of this compound before conducting experiments.

Q19: Are there any known interactions between this compound and drug transporters?

A19: The research does not provide information on this compound and drug transporter interactions. Investigating potential interactions with transporters like P-glycoprotein (P-gp) or multidrug resistance-associated proteins (MRPs) could be relevant for understanding its absorption, distribution, and elimination.

Q20: Can this compound induce or inhibit drug-metabolizing enzymes?

A20: While the provided research doesn't directly address this aspect, it's a crucial consideration for potential drug interactions. Investigating whether this compound induces or inhibits cytochrome P450 enzymes (CYPs) or other metabolizing enzymes would be important for understanding its potential to alter the pharmacokinetics of co-administered drugs.

Q21: What is known about the biocompatibility and biodegradability of this compound?

A21: The research focuses on the pharmacological aspects of this compound. Further studies are needed to fully understand its biocompatibility and biodegradability, particularly if it were to be considered for therapeutic applications.

Q22: Are there any known alternatives to this compound with similar biological activities?

A22: Yes, several other PDE inhibitors exist, some with more selectivity for specific PDE isoforms. The choice of an alternative would depend on the specific research question and the desired downstream effects. For instance, rolipram is a more selective PDE4 inhibitor, while sildenafil is a selective PDE5 inhibitor. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid](/img/structure/B1674067.png)

![2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide;hydrochloride](/img/structure/B1674068.png)

![1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea](/img/structure/B1674069.png)

![3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1674075.png)

![3-[(2S)-2-hydroxy-3-[2-[4-(phenylsulfonylamino)phenyl]ethylamino]propoxy]benzenesulfonamide](/img/structure/B1674076.png)

![4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid](/img/structure/B1674079.png)

![1-Piperazinecarboxylic acid, 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-2-[[(1,1-dimethylethyl)amino]carbonyl]-, phenylmethyl ester, (2S)-](/img/structure/B1674089.png)